4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with fluorine, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, furan-2-ylmethanol, and thiophen-2-ylmethanol.
Formation of Intermediates: The furan-2-ylmethanol and thiophen-2-ylmethanol are converted to their respective amines through reductive amination.
Coupling Reaction: The amines are then coupled with 4-fluorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or different heterocyclic groups.
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the fluorine substituent.
4-chloro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: Has a chlorine substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C17H14FNO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14FNO2S/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2 |
InChI Key |
GTRDWJNKIKAOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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